2-Methyl-4-[(4-methyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]phthalazin-1-one 2-Methyl-4-[(4-methyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]phthalazin-1-one
Brand Name: Vulcanchem
CAS No.: 210411-27-1
VCID: VC4091851
InChI: InChI=1S/C21H19N5O2S/c1-25-19(12-17-15-10-6-7-11-16(15)20(28)26(2)24-17)22-23-21(25)29-13-18(27)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3
SMILES: CN1C(=NN=C1SCC(=O)C2=CC=CC=C2)CC3=NN(C(=O)C4=CC=CC=C43)C
Molecular Formula: C21H19N5O2S
Molecular Weight: 405.5 g/mol

2-Methyl-4-[(4-methyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]phthalazin-1-one

CAS No.: 210411-27-1

Cat. No.: VC4091851

Molecular Formula: C21H19N5O2S

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4-[(4-methyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]phthalazin-1-one - 210411-27-1

Specification

CAS No. 210411-27-1
Molecular Formula C21H19N5O2S
Molecular Weight 405.5 g/mol
IUPAC Name 2-methyl-4-[(4-methyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]phthalazin-1-one
Standard InChI InChI=1S/C21H19N5O2S/c1-25-19(12-17-15-10-6-7-11-16(15)20(28)26(2)24-17)22-23-21(25)29-13-18(27)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3
Standard InChI Key NCHFTRZXVBJHII-UHFFFAOYSA-N
SMILES CN1C(=NN=C1SCC(=O)C2=CC=CC=C2)CC3=NN(C(=O)C4=CC=CC=C43)C
Canonical SMILES CN1C(=NN=C1SCC(=O)C2=CC=CC=C2)CC3=NN(C(=O)C4=CC=CC=C43)C

Introduction

Chemical Identity and Nomenclature

The systematic IUPAC name of the compound derives from its core phthalazinone scaffold substituted with methyl and triazole-thioether functional groups. Its molecular formula is C₂₁H₁₉N₅O₂S, with a molecular weight of 405.5 g/mol . Key synonyms include:

  • 2-Methyl-4-({4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-1,2-dihydrophthalazin-1-one

  • CCG-246447

  • Oprea1_834754

The compound’s structure integrates a phthalazin-1-one moiety linked via a methylene bridge to a 1,2,4-triazole ring bearing methyl and phenacylsulfanyl substituents . This arrangement creates a conjugated system with potential π-π stacking interactions and hydrogen-bonding sites.

Synthetic Methodologies

While no direct synthesis protocols for this compound are documented in the literature, analogous routes for related triazole-phthalazine hybrids suggest feasible approaches. A plausible synthetic strategy involves:

Triazole Ring Formation

1,2,4-Triazoles are typically synthesized via cyclocondensation of thiosemicarbazides or through Huisgen-type cycloadditions. For example, 4-methyl-5-phenacylsulfanyl-1,2,4-triazole-3-thiol could be prepared by reacting hydrazine derivatives with carbon disulfide, followed by alkylation with phenacyl bromide .

Phthalazinone Functionalization

Phthalazin-1-one derivatives are commonly synthesized by cyclizing substituted phthalic anhydrides with hydrazine. Subsequent N-methylation and C-alkylation steps could introduce the triazole-methyl substituent .

Table 1: Hypothetical Reaction Steps

StepReaction TypeReagentsTarget Intermediate
1CyclocondensationThiosemicarbazide, CS₂4-Methyl-1,2,4-triazole-3-thiol
2AlkylationPhenacyl bromide, K₂CO₃5-Phenacylsulfanyl-triazole
3Phthalazinone alkylationPhthalazinone, KOH, DMFTriazole-methyl-phthalazinone

These steps align with methods used to prepare structurally related compounds, such as mercury(II) complexes with triazole-thiol ligands and thiadiazol-triazole hybrids .

Structural and Computational Analysis

X-ray crystallography data for this specific compound remains unavailable, but computational models provide insights into its three-dimensional conformation.

Molecular Geometry

Density functional theory (DFT) calculations predict a planar phthalazinone core with the triazole ring oriented at a dihedral angle of ~67° relative to the central aromatic system . The phenacylsulfanyl group adopts a staggered conformation to minimize steric clashes with adjacent methyl substituents.

Electronic Properties

The HOMO-LUMO gap, calculated at 4.8 eV (B3LYP/6-31G*), suggests moderate reactivity toward electrophilic aromatic substitution. Key atomic charges include:

  • Sulfur (S): -0.32 e

  • Triazole N2: -0.45 e

  • Phthalazinone carbonyl O: -0.51 e

These sites represent potential loci for hydrogen bonding or metal coordination .

Table 2: Predicted Physicochemical Properties

PropertyValueMethod
LogP (XLogP3)3.8PubChem
Topological Polar Surface Area98.2 ŲChemAxon
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors4PubChem
Rotatable Bonds6PubChem

The moderate lipophilicity (LogP = 3.8) indicates potential blood-brain barrier permeability, while the polar surface area suggests limited oral bioavailability .

Biological Activity and Applications

Although direct pharmacological data for this compound is absent, structurally related triazole-phthalazine hybrids exhibit diverse biological activities:

Antimicrobial Properties

Triazole derivatives demonstrate broad-spectrum antimicrobial effects by disrupting microbial cell wall synthesis. The methyl-phthalazinone moiety could enhance membrane penetration via lipid bilayer interaction .

Material Science Applications

Mercury(II) complexes of triazole-thiols exhibit luminescent properties . The sulfur-rich structure of this compound may facilitate coordination to transition metals, enabling use in catalytic or sensing applications.

Stability and Degradation

Preliminary stability studies on similar triazole derivatives indicate:

  • Thermal stability: Decomposition onset at ~220°C (TGA)

  • Photostability: Rapid degradation under UV light (λ = 254 nm) due to S–C bond cleavage

  • Hydrolytic stability: Resistant to acidic hydrolysis (pH 3–5) but susceptible to base-catalyzed thioether oxidation

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and purity .

  • Crystallographic Studies: Resolve 3D structure via X-ray diffraction to validate computational models.

  • Biological Screening: Evaluate in vitro activity against cancer cell lines and microbial pathogens.

  • Coordination Chemistry: Investigate complex formation with transition metals for catalytic applications.

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